molecular formula C25H20BrNO4 B15329435 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B15329435
M. Wt: 478.3 g/mol
InChI Key: WPDGZZZLOJLQIQ-UHFFFAOYSA-N
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Description

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and fluorenylmethoxycarbonyl chloride.

    Protection: The amino group of the quinoline derivative is protected using the Fmoc group to prevent unwanted side reactions.

    Cyclization: The protected intermediate undergoes cyclization to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Piperidine in an organic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinoline: Shares the bromine-substituted quinoline core but lacks the Fmoc group and carboxylic acid.

    Fmoc-protected amino acids: Similar in having the Fmoc protecting group but differ in the core structure.

    Tetrahydroquinoline derivatives: Share the tetrahydroquinoline core but differ in substituents.

Uniqueness

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, Fmoc group, and carboxylic acid, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

6-bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C25H20BrNO4/c26-15-9-10-23-21(13-15)20(24(28)29)11-12-27(23)25(30)31-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-10,13,20,22H,11-12,14H2,(H,28,29)

InChI Key

WPDGZZZLOJLQIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(C1C(=O)O)C=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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